molecular formula C26H27N7O2S2 B2564051 7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 672934-90-6

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B2564051
CAS RN: 672934-90-6
M. Wt: 533.67
InChI Key: FEULNZRFNQGLEJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse, but the specific reactions involving the requested compound are not detailed in the available resources .

Mechanism of Action

While the mechanism of action for the specific compound is not available, benzothiazole derivatives have shown promising results in medical applications. For instance, some benzothiazole derivatives have exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .

properties

IUPAC Name

7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2S2/c1-30-22-21(23(34)29-25(30)35)33(12-7-17-36-26-27-19-10-5-6-11-20(19)37-26)24(28-22)32-15-13-31(14-16-32)18-8-3-2-4-9-18/h2-6,8-11,21-22H,7,12-17H2,1H3,(H,29,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEECGRXYEXNZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCCSC5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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